molecular formula C9H8ClNO4 B1463840 (3-Methyl-4-nitrophenoxy)acetyl chloride CAS No. 861795-45-1

(3-Methyl-4-nitrophenoxy)acetyl chloride

Cat. No.: B1463840
CAS No.: 861795-45-1
M. Wt: 229.62 g/mol
InChI Key: TVKJPZXAJHYGIZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenoxy)acetyl chloride is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitro group and a methyl group attached to a phenoxy ring, which is further connected to an acetyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenoxy)acetyl chloride typically involves the reaction of (3-Methyl-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acetic acid derivative is converted to the corresponding acyl chloride . The general reaction scheme is as follows:

(3-Methyl-4-nitrophenoxy)acetic acid+SOCl2(3-Methyl-4-nitrophenoxy)acetyl chloride+SO2+HCl\text{(3-Methyl-4-nitrophenoxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (3-Methyl-4-nitrophenoxy)acetic acid+SOCl2​→(3-Methyl-4-nitrophenoxy)acetyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

Major Products Formed

    Esters and Amides: Formed from nucleophilic substitution reactions.

    Amines: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from the hydrolysis of the acyl chloride group.

Scientific Research Applications

(3-Methyl-4-nitrophenoxy)acetyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-4-nitrophenoxy)acetic acid
  • (3-Methyl-4-nitrophenoxy)ethyl chloride
  • (3-Methyl-4-nitrophenoxy)propyl chloride

Uniqueness

(3-Methyl-4-nitrophenoxy)acetyl chloride is unique due to the presence of both a nitro group and an acyl chloride group, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and research .

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJPZXAJHYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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